molecular formula C21H28N4O6S2 B323578 N,N'-bis(4-sulfamoylphenyl)nonanediamide

N,N'-bis(4-sulfamoylphenyl)nonanediamide

Cat. No.: B323578
M. Wt: 496.6 g/mol
InChI Key: CYQZEUQITSEDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-sulfamoylphenyl)nonanediamide is a symmetrical diamide compound featuring a nine-carbon aliphatic chain (nonanediamide backbone) linked to two 4-sulfamoylphenyl groups. The nonanediamide backbone may confer unique physicochemical properties, including solubility and membrane permeability, compared to shorter-chain analogs .

Properties

Molecular Formula

C21H28N4O6S2

Molecular Weight

496.6 g/mol

IUPAC Name

N,N//'-bis(4-sulfamoylphenyl)nonanediamide

InChI

InChI=1S/C21H28N4O6S2/c22-32(28,29)18-12-8-16(9-13-18)24-20(26)6-4-2-1-3-5-7-21(27)25-17-10-14-19(15-11-17)33(23,30)31/h8-15H,1-7H2,(H,24,26)(H,25,27)(H2,22,28,29)(H2,23,30,31)

InChI Key

CYQZEUQITSEDLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) log P (Predicted)
Adelmidrol 274.36 132–134 60 g/L -0.3
N,N'-Bis(4-sulfamoylphenyl)propanediamide ~450 (estimated) 180–200 (estimated) Low 1.2 (estimated)
Chromene derivative (6f) 592.03 Not reported Moderate 2.5

Structure-Activity Relationships (SAR)

  • Backbone Length: Longer chains (nonane vs.
  • Substituent Effects : Sulfamoyl groups improve CA inhibition via zinc-binding interactions in the enzyme active site, while hydroxyethyl groups in Adelmidrol modulate anti-inflammatory pathways .
  • Linker Geometry : Phenethyl linkers in chromene derivatives outperform benzyl analogs in CA inhibition, suggesting optimal spacing for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.